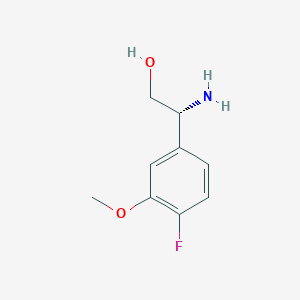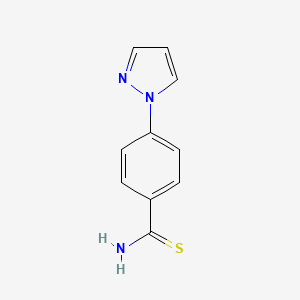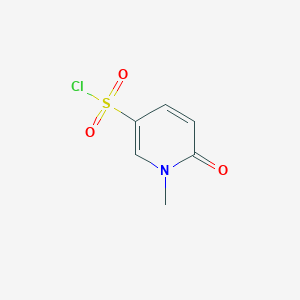
(R)-2-Amino-2-(2,3-dichlorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2,3-dichlorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,3-dichlorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,3-dichloroacetophenone using chiral catalysts or reducing agents. This process often employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2,3-dichlorophenyl)ethanol may involve large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of the precursor compounds. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
®-2-Amino-2-(2,3-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as acyl chlorides, isocyanates, or alkyl halides are used in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2,3-dichloroacetophenone or 2,3-dichlorobenzaldehyde.
Reduction: 2,3-dichloroaniline.
Substitution: Various amides, ureas, and alkylated derivatives.
科学研究应用
®-2-Amino-2-(2,3-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of ®-2-Amino-2-(2,3-dichlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways.
相似化合物的比较
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different pharmacological properties.
Aripiprazole: A drug that contains a similar dichlorophenyl moiety and is used in the treatment of psychiatric disorders.
Cariprazine: Another antipsychotic drug with a dichlorophenyl group, used for treating schizophrenia and bipolar disorder.
Uniqueness
®-2-Amino-2-(2,3-dichlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a diverse array of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.
属性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI 键 |
YFBIEVYQASBCDN-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CO)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)





![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)







